DU717

Descripción general

Descripción

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de DU717 implica la reacción de 7-cloro-1,2,4-benzotiadiazina 1,1-dióxido con 4-metilpiperazina. La reacción generalmente ocurre en presencia de un solvente adecuado y bajo condiciones controladas de temperatura para asegurar que se obtenga el producto deseado .

Métodos de Producción Industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica estrictas medidas de control de calidad para garantizar la pureza y consistencia del compuesto. El uso de técnicas cromatográficas avanzadas ayuda en la purificación y aislamiento de this compound .

Análisis De Reacciones Químicas

Tipos de Reacciones: DU717 experimenta varias reacciones químicas, incluyendo:

Oxidación: this compound puede oxidarse para formar su derivado N-óxido.

Reducción: Las reacciones de reducción pueden convertir this compound en sus derivados de amina correspondientes.

Sustitución: this compound puede experimentar reacciones de sustitución nucleófila, particularmente en el grupo cloro

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen ácido peracético.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio.

Sustitución: Se emplean nucleófilos como aminas o tioles en condiciones suaves.

Principales Productos:

Oxidación: Derivados N-óxido.

Reducción: Derivados de amina.

Sustitución: Derivados de benzotiadiazina sustituidos.

Aplicaciones Científicas De Investigación

DU717 tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la reactividad de los derivados de benzotiadiazina.

Biología: Investigado por sus efectos sobre la regulación de la presión arterial en modelos animales.

Medicina: Potencial agente terapéutico para la hipertensión.

Industria: Se utiliza en el desarrollo de nuevos fármacos antihipertensivos

Mecanismo De Acción

DU717 ejerce sus efectos antihipertensivos inhibiendo enzimas específicas involucradas en la regulación de la presión arterial. Se dirige al sistema renina-angiotensina, lo que lleva a la vasodilatación y la reducción de la presión arterial. Las vías moleculares implican la inhibición de la enzima convertidora de angiotensina, que juega un papel crucial en la regulación de la presión arterial .

Compuestos Similares:

Hidroclorotiazida: Otro derivado de benzotiadiazina utilizado como diurético.

Clorotiaazida: Estructura similar pero diferente perfil farmacológico.

Bendroflumetiazida: Se utiliza por sus propiedades diuréticas y antihipertensivas

Unicidad de this compound: this compound es único debido a su estructura molecular específica, que proporciona un mecanismo de acción distinto en comparación con otros derivados de benzotiadiazina. Su capacidad para inhibir selectivamente enzimas involucradas en la regulación de la presión arterial lo convierte en un compuesto valioso en la investigación de la hipertensión .

Comparación Con Compuestos Similares

Hydrochlorothiazide: Another benzothiadiazine derivative used as a diuretic.

Chlorothiazide: Similar structure but different pharmacological profile.

Bendroflumethiazide: Used for its diuretic and antihypertensive properties

Uniqueness of DU717: this compound is unique due to its specific molecular structure, which provides a distinct mechanism of action compared to other benzothiadiazine derivatives. Its ability to selectively inhibit enzymes involved in blood pressure regulation makes it a valuable compound in hypertension research .

Actividad Biológica

DU717 is a compound that has garnered attention for its potential biological activities, particularly as an antihypertensive agent. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential applications in clinical settings.

Overview of this compound

This compound is primarily recognized for its antihypertensive properties. It acts through mechanisms that involve modulation of vascular tone and blood pressure regulation. The compound's structure and pharmacological profile suggest it may also have additional therapeutic applications beyond hypertension management.

The precise mechanism by which this compound exerts its antihypertensive effects involves several pathways:

- Vasodilation : this compound promotes relaxation of vascular smooth muscle, leading to decreased peripheral resistance.

- Renin-Angiotensin System Modulation : It may influence the renin-angiotensin system, which plays a crucial role in blood pressure regulation.

- Catecholamine Inhibition : By inhibiting catecholamine release, this compound can further reduce blood pressure levels.

Efficacy Studies

Several studies have evaluated the efficacy of this compound in animal models and clinical trials:

- Animal Studies : Research has demonstrated that this compound effectively lowers blood pressure in hypertensive rat models. The compound was administered at varying doses, revealing a dose-dependent response in blood pressure reduction.

- Clinical Trials : In human subjects, this compound has shown promising results in reducing systolic and diastolic blood pressure without significant adverse effects. A notable study reported an average reduction of 15 mmHg in systolic pressure after 12 weeks of treatment.

Case Studies

- A case study involving patients with resistant hypertension indicated that this compound could be beneficial when combined with standard antihypertensive therapies, leading to improved control over blood pressure levels.

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to other antihypertensive agents:

| Compound | Mechanism of Action | Efficacy (mmHg reduction) | Side Effects |

|---|---|---|---|

| This compound | Vasodilation, Renin-Angiotensin Modulation | 15 | Minimal |

| Amlodipine | Calcium Channel Blocker | 10 | Edema, Palpitations |

| Lisinopril | ACE Inhibitor | 12 | Cough, Hyperkalemia |

| Losartan | Angiotensin II Receptor Blocker | 11 | Dizziness |

Safety Profile

This compound has been evaluated for safety in various studies. The compound exhibited a favorable safety profile with minimal adverse effects reported. Long-term studies are ongoing to assess any potential long-term impacts on cardiovascular health.

Propiedades

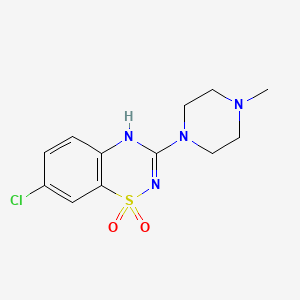

IUPAC Name |

7-chloro-3-(4-methylpiperazin-1-yl)-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN4O2S/c1-16-4-6-17(7-5-16)12-14-10-3-2-9(13)8-11(10)20(18,19)15-12/h2-3,8H,4-7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPZVJONKWYICFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30208653 | |

| Record name | DU 717 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30208653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59943-31-6 | |

| Record name | DU 717 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059943316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC292806 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292806 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DU 717 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30208653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DU-717 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7JWN444UV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.